![molecular formula C15H19N3O2 B4181045 3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide](/img/structure/B4181045.png)
3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. It has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and solid tumors.
Mechanism of Action
3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide binds to the hydrophobic groove of BCL-2 family proteins, preventing their interaction with pro-apoptotic proteins and thereby promoting cell death. It has been shown to selectively target BCL-2, BCL-XL, and BCL-W, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide has been shown to have other biological effects, including inhibition of platelet aggregation and modulation of immune cell function. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide has several advantages as a tool compound for studying BCL-2 family proteins and their role in cancer. It is highly selective and potent, with a well-defined mechanism of action. However, it also has some limitations, including its relatively low solubility and potential off-target effects at higher concentrations.
Future Directions
There are several potential future directions for research on 3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide and related compounds. These include:
1. Further preclinical studies to optimize dosing and explore potential combination therapies.
2. Clinical trials to evaluate the safety and efficacy of 3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide in patients with various types of cancer.
3. Development of biomarkers to predict response to 3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide and other BCL-2 inhibitors.
4. Exploration of the role of BCL-2 family proteins in other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of more potent and selective BCL-2 inhibitors with improved pharmacokinetic properties.
In conclusion, 3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide is a promising small molecule inhibitor with potent anti-tumor activity and favorable pharmacokinetic properties. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
3-methyl-N-(4-methyl-1-piperazinyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity both as a single agent and in combination with other therapies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting BCL-2 family proteins, which play a key role in regulating cell survival.
properties
IUPAC Name |
3-methyl-N-(4-methylpiperazin-1-yl)-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-12-5-3-4-6-13(12)20-14(11)15(19)16-18-9-7-17(2)8-10-18/h3-6H,7-10H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQBMVUBOJJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NN3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylpiperazin-1-yl)-1-benzofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.